molecular formula C33H53ClN10O7 B588361 Boc-Leu-Arg-Arg-Amc-HCl CAS No. 133605-56-8

Boc-Leu-Arg-Arg-Amc-HCl

Cat. No. B588361
CAS RN: 133605-56-8
M. Wt: 737.3
InChI Key: WTBWVBHTRDFEND-NYTZCTPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Leu-Arg-Arg-Amc-HCl, also known as Boc-LLR-AMC, is a substrate for the Kex2 endoprotease (kexin), a membrane-bound, calcium-dependent serine protease from yeast α-cells . It is also used for determining the trypsin-like activity of the proteasome .


Molecular Structure Analysis

The molecular weight of Boc-Leu-Arg-Arg-Amc-HCl is 773.76 . Its sum formula is C₃₃H₅₂N₁₀O₇ · 2 HCl .


Chemical Reactions Analysis

Boc-Leu-Arg-Arg-Amc-HCl is a good substrate for the Kex2 endoprotease (kexin), a membrane-bound, calcium-dependent serine protease from yeast α-cells . It is also used for determining the trypsin-like activity of the proteasome .


Physical And Chemical Properties Analysis

Boc-Leu-Arg-Arg-Amc-HCl has a molecular weight of 773.76 and a sum formula of C₃₃H₅₂N₁₀O₇ · 2 HCl . It is a synthetic compound and should be stored at temperatures below -15°C .

Scientific Research Applications

Biochemistry: Substrate for Protease Activity

Boc-Leu-Arg-Arg-Amc-HCl: is widely used as a fluorogenic substrate to measure the trypsin-like activity of the proteasome, particularly the 20S or 26S proteasome . This application is crucial in understanding proteasome function and its role in protein degradation.

Medical Research: Study of Blood Disorders

In medical research, this compound has been utilized in studies related to blood disorders, such as beta-thalassemia. It helps in investigating the non-enzymatic antioxidant activity and metabolic changes in stored red blood cells .

Pharmaceutical Studies: Proteasome Inhibition

Boc-Leu-Arg-Arg-Amc-HCl: serves as a substrate in pharmaceutical studies to explore new classes of proteasome inhibitors. These studies are significant for developing treatments for diseases where proteasome activity is a key factor .

Molecular Biology: Enzyme Activity Assays

In molecular biology, the compound is employed in enzyme activity assays to study the function of membrane-bound, calcium-dependent serine proteases from yeast alpha-cells . This has implications for understanding cellular processes like signaling and regulation.

Enzymology: Proteasome Activity Measurement

Enzymologists use Boc-Leu-Arg-Arg-Amc-HCl to measure different activities of the proteasome, including chymotryptic, PGPH, and tryptic activity. This is essential for characterizing the proteasome’s role in protein turnover .

Proteomics: Proteasome Function Analysis

In proteomics, researchers use this compound to analyze the function of the proteasome system, which is vital for protein quality control and turnover in cells. It aids in understanding the architecture and dynamics of proteasome complexes .

Cell Biology: Proteasome Localization Studies

Boc-Leu-Arg-Arg-Amc-HCl: is instrumental in cell biology for studying the cell cycle-dependent localization of the proteasome to chromatin. This research can provide insights into the regulation of gene expression and chromatin structure .

Marine Biology: Stress Response in Clams

The compound has been used in marine biology to study the interactive effects of osmotic stress and burrowing activity on protein metabolism and muscle capacity in clams. This helps in understanding the adaptive mechanisms of marine organisms to environmental stress .

Mechanism of Action

Target of Action

Boc-Leu-Arg-Arg-Amc-HCl, also known as Boc-LRR-AMC, primarily targets the 26S proteasome and the 20S proteasome core . These proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds . Boc-LRR-AMC is also a good substrate for the Kex2 endoprotease , a membrane-bound, calcium-dependent serine protease from yeast α-cells .

Mode of Action

Boc-LRR-AMC acts as a fluorogenic substrate for the proteasomes and Kex2 endoprotease . It interacts with these targets and undergoes proteolysis, a process that breaks down proteins into smaller polypeptides or single amino acids. This interaction and subsequent breakdown result in the release of fluorescence, which can be detected and measured .

Biochemical Pathways

The primary biochemical pathway affected by Boc-LRR-AMC is the proteasomal degradation pathway . This pathway is crucial for many cellular processes, including the cell cycle, the regulation of gene expression, and responses to oxidative stress. The downstream effects of this pathway’s modulation include the regulation of protein expression and the removal of damaged proteins .

Pharmacokinetics

As a substrate, it is expected to be metabolized by the proteasomes and kex2 endoprotease .

Result of Action

The molecular and cellular effects of Boc-LRR-AMC’s action primarily involve the regulation of protein degradation . By acting as a substrate for proteasomes and Kex2 endoprotease, Boc-LRR-AMC facilitates the breakdown of proteins, thereby regulating protein levels within the cell .

Action Environment

The action, efficacy, and stability of Boc-LRR-AMC can be influenced by various environmental factors. For instance, the activity of the Kex2 endoprotease, one of the targets of Boc-LRR-AMC, is optimal at a pH of 9.0 and a temperature of 45°C . Therefore, changes in pH and temperature could potentially affect the interaction between Boc-LRR-AMC and its targets, and consequently, its overall action and efficacy .

Future Directions

While specific future directions for Boc-Leu-Arg-Arg-Amc-HCl were not found in the search results, its use as a substrate for the Kex2 endoprotease and the proteasome suggests potential applications in research related to these enzymes .

properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52N10O7.ClH/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20;/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39);1H/t22-,23-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBWVBHTRDFEND-NYTZCTPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H53ClN10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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